N-((5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
Description
N-((5-((2,4-Dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 2,4-dichlorobenzylthio group and a 3-(trifluoromethyl)benzamide moiety. The 1,3,4-oxadiazole scaffold is well-documented for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
N-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2F3N3O2S/c19-13-5-4-11(14(20)7-13)9-29-17-26-25-15(28-17)8-24-16(27)10-2-1-3-12(6-10)18(21,22)23/h1-7H,8-9H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOFUVKOHLMBNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C16H14Cl2F3N3OS
- Molecular Weight : 408.26 g/mol
- CAS Number : 23589-75-5
The biological activity of this compound is primarily attributed to the oxadiazole moiety, which has been shown to exhibit various pharmacological effects. The mechanism involves:
- Inhibition of Enzymes : Compounds containing the oxadiazole structure have been reported to inhibit key enzymes involved in cancer cell proliferation and antimicrobial resistance.
- Interaction with Biological Targets : The trifluoromethyl group enhances lipophilicity, allowing better penetration into cell membranes and interaction with intracellular targets.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles possess significant antimicrobial properties. For instance:
- Case Study : A study evaluated the activity of various oxadiazole derivatives against Mycobacterium tuberculosis and non-tuberculous mycobacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 125–250 µM against M. tuberculosis .
Anticancer Activity
The anticancer potential of this compound is notable:
- Enzyme Inhibition : It has been demonstrated that oxadiazole derivatives inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell survival .
- Cell Line Studies : In vitro studies on cancer cell lines have shown that compounds similar to this compound exhibit cytotoxic effects with IC50 values ranging from 10 to 50 µM against various cancer cell lines .
Data Summary Table
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related 1,3,4-oxadiazole derivatives, focusing on molecular properties, synthesis, and biological activities.
Structural and Physicochemical Properties
Key Observations :
- The target compound has a higher molecular weight (484.9 g/mol) compared to most analogs, likely due to the dichlorobenzylthio and trifluoromethyl groups. These substituents increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Analogs with trifluoromethyl or halogenated aromatic groups (e.g., HSGN-235, Compound 19) show >95% purity, suggesting synthetic feasibility for the target compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for constructing the oxadiazole-thioether core in this compound?
- Methodology :
- The oxadiazole-thioether moiety can be synthesized via nucleophilic substitution. For example, refluxing 5-(substituted)-1,3,4-oxadiazole-2-thiol derivatives with 2,4-dichlorobenzyl chloride in dry acetone or DMF using K₂CO₃ as a base (2–3 hours, 60–80°C) .
- Purification typically involves filtration, solvent evaporation, and recrystallization from ethanol or ethanol/water mixtures (yields: 65–85%) .
- Key Variables :
- Solvent polarity (e.g., acetone vs. DMF) impacts reaction kinetics.
- Anhydrous conditions prevent hydrolysis of reactive intermediates .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodology :
- Single-crystal X-ray diffraction is the gold standard for unambiguous confirmation. For example, C–C bond lengths (mean 1.39 Å) and hydrogen-bonding patterns (e.g., N–H⋯N interactions at 2.89 Å) validate the amide-thiadiazole linkage .
- ¹H/¹³C NMR : The trifluoromethyl group shows a distinct singlet at ~δ -62 ppm in ¹⁹F NMR, while the dichlorobenzyl protons appear as a multiplet at δ 7.2–7.5 ppm .
Advanced Research Questions
Q. How do electronic effects of the 2,4-dichlorobenzyl and trifluoromethyl groups influence bioactivity?
- Mechanistic Insights :
- The trifluoromethyl group enhances lipophilicity (logP ~3.8), improving membrane permeability, while the dichlorobenzyl moiety contributes to π-π stacking with hydrophobic enzyme pockets (e.g., cytochrome P450) .
- SAR Studies : Analogues lacking the trifluoromethyl group show 3–5× reduced cytotoxicity in HCT-116 cells (IC₅₀: 12 µM vs. 4 µM) .
Q. How can molecular docking guide the design of derivatives with improved binding affinity?
- Methodology :
- Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or PARP. For example:
- The oxadiazole sulfur forms a hydrogen bond with Lys123 (ΔG = -9.2 kcal/mol) .
- The dichlorobenzyl group occupies a hydrophobic cleft in the ATP-binding site .
Q. How should researchers address discrepancies in reported cytotoxic effects across studies?
- Troubleshooting :
- Assay Variability : Check cell line origins (e.g., ATCC authentication) and culture conditions (e.g., serum concentration). For instance, HT-29 cells show 2× higher IC₅₀ under 1% FBS vs. 10% FBS .
- Compound Purity : HPLC purity ≥95% (C18 column, acetonitrile/water gradient) is critical. Impurities from incomplete recrystallization (e.g., <90% purity) can skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
